4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis-
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Overview
Description
4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- is a chemical compound with the molecular formula C12H18N2 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and benzyl chloride.
Alkylation: Piperidine is alkylated with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form N-benzylpiperidine.
Methylation: The N-benzylpiperidine is then methylated using a methylating agent like methyl iodide to introduce the methyl group at the 3-position.
Hydrogenation: The final step involves the hydrogenation of the intermediate compound to obtain the cis- isomer of 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound.
Scientific Research Applications
4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies investigating the structure-activity relationships of piperidine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinamine, 3-phenyl-1-(phenylmethyl)-: This compound has a phenyl group instead of a methyl group at the 3-position.
4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, trans-: The trans- isomer of the compound.
N-Benzylpiperidine: Lacks the methyl group at the 3-position.
Uniqueness
4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(3R,4S)-1-benzyl-3-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTFEKWKCLDVNN-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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